(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H12F2N2O3 and its molecular weight is 342.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sensing and Detection
Compounds similar to "(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide" have been explored for their sensing and detection capabilities, particularly for anions such as fluoride. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and found to exhibit colorimetric sensing behavior towards fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. Such compounds could be used for the naked-eye detection of specific anions in solution, highlighting their potential in environmental monitoring and chemical analysis (Younes et al., 2020).
Antipathogenic Activity
Another area of research is the development of compounds with antipathogenic activity. Thiourea derivatives, including benzamide compounds, have been synthesized and tested for their antimicrobial properties, particularly against bacterial cells known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. These studies demonstrate the potential of benzamide derivatives for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Antimycobacterial Activity
Research into antimycobacterial agents has also involved compounds with structures similar to "this compound." A study on the synthesis and antimycobacterial activity of various substituted prop-2-enamides reported modest growth inhibition of Mycobacterium tuberculosis, highlighting their potential in the fight against tuberculosis (Sanna et al., 2002).
Fluorescence Derivatization
Fluorescence derivatization of amino acids using compounds that can be coupled to amino groups has been explored for its applicability in biological assays. These derivatization techniques allow for the detection and analysis of amino acids in various samples, demonstrating the utility of benzamide derivatives in bioanalytical chemistry (Frade et al., 2007).
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O3/c19-13-1-3-15(20)11(8-13)7-12(10-21)18(23)22-14-2-4-16-17(9-14)25-6-5-24-16/h1-4,7-9H,5-6H2,(H,22,23)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUBQMCQLSJBDI-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=C(C=CC(=C3)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=C(C=CC(=C3)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.